4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone
Description
Historical Development of Halogenated Propiophenones
The development of halogenated propiophenones represents a significant advancement in organic synthetic chemistry that emerged from fundamental studies of aromatic ketone chemistry. Propiophenone itself, characterized by the systematic name 1-phenylpropan-1-one, was first synthesized through Friedel-Crafts acylation reactions of propanoyl chloride with benzene. Early investigations into the chemical behavior of propiophenones revealed their susceptibility to halogenation reactions, particularly at the alpha position adjacent to the carbonyl group. The mechanistic understanding of these transformations established that ketones undergo halogenation at the alpha position due to the acidity of alpha-hydrogens and the formation of stable enolate intermediates.
The systematic exploration of multiply-halogenated propiophenone derivatives gained momentum as researchers recognized the potential for creating compounds with enhanced biological activity and synthetic utility. Studies demonstrated that the introduction of halogen substituents onto both the propyl chain and aromatic ring systems could dramatically alter the electronic properties and reactivity patterns of these molecules. The development of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone represents a culmination of these synthetic efforts, incorporating three distinct halogen atoms within a single molecular framework to create a compound with unique chemical characteristics.
Historical synthetic approaches to propiophenone halogenation initially focused on single halogenation events, typically involving bromination or chlorination at the alpha-carbon position. These early methods employed various halogenating agents including bromine, N-bromosuccinimide, and hydrogen halides under acidic conditions. The evolution toward multiply-halogenated derivatives required the development of more sophisticated synthetic strategies capable of introducing multiple halogen atoms selectively at different positions within the molecular structure.
Classification within Organic Chemistry Framework
This compound belongs to the broader classification of aromatic ketones, specifically within the propiophenone subfamily characterized by the presence of a three-carbon chain adjacent to the carbonyl group. The compound exhibits the fundamental structural features of aromatic ketones, including a carbonyl carbon atom bonded to both an aromatic ring system and an aliphatic carbon chain. This structural arrangement places the compound within the larger category of aryl ketones, which are distinguished by the direct attachment of an aromatic group to the carbonyl carbon.
From a functional group perspective, the compound contains multiple chemical functionalities that contribute to its classification complexity. The primary functional group is the ketone carbonyl, which imparts the characteristic reactivity patterns associated with aromatic ketones. Additionally, the presence of three halogen substituents creates a multiply-halogenated aromatic system that exhibits unique electronic properties distinct from simple aromatic ketones. The bromine atom attached to the benzene ring at the 4' position, the fluorine atom at the 3' position, and the chlorine atom on the secondary aromatic ring create a complex substitution pattern that influences both physical and chemical properties.
The stereochemical aspects of this compound place it within the category of substituted propiophenones bearing asymmetric substitution patterns. The arrangement of halogen substituents creates distinct electronic environments within the molecule that affect reactivity, stability, and intermolecular interactions. This classification framework enables predictions about chemical behavior based on established structure-activity relationships for related halogenated aromatic compounds.
Position in the Propiophenone Family
Within the propiophenone family, this compound occupies a unique position as a tri-halogenated derivative that demonstrates the structural diversity possible within this chemical class. The parent compound propiophenone serves as the foundational structure for numerous pharmaceutical agents and synthetic intermediates, including compounds used in the preparation of phenmetrazine, propoxyphene, and various other therapeutic agents. The systematic modification of the propiophenone core through halogen substitution represents a strategy for modulating biological activity and chemical reactivity.
The specific substitution pattern exhibited by this compound distinguishes it from other members of the propiophenone family through several key structural features. The presence of a 4-chlorophenyl group attached to the propyl chain creates a bis-aromatic system that extends the conjugated framework beyond the simple propiophenone structure. This structural modification significantly alters the electronic distribution within the molecule and creates additional sites for intermolecular interactions.
| Property | This compound | Propiophenone |
|---|---|---|
| Molecular Formula | C15H11BrClFO | C9H10O |
| Molecular Weight | 341.6 g/mol | 134.18 g/mol |
| Halogen Substituents | 3 (Br, Cl, F) | 0 |
| Aromatic Rings | 2 | 1 |
| CAS Registry Number | 898788-12-0 | 93-55-0 |
The positioning of halogen substituents in this compound follows established patterns of aromatic substitution that maximize electronic stabilization while minimizing steric hindrance. The 4'-bromo and 3'-fluoro substituents on the primary aromatic ring create a 1,2-disubstitution pattern that influences both the electronic properties of the aromatic system and the overall molecular conformation. Similarly, the 4-chloro substitution on the secondary aromatic ring provides electronic deactivation that affects the reactivity of this aromatic system toward electrophilic aromatic substitution reactions.
Current Research Significance
The research significance of this compound stems from its potential applications as a synthetic intermediate in pharmaceutical chemistry and its value as a model compound for studying the effects of multiple halogen substitution on aromatic ketone behavior. Current investigations focus on understanding how the unique combination of bromine, chlorine, and fluorine substituents influences both the chemical reactivity and biological activity of the propiophenone framework. The compound serves as a valuable probe for examining halogen bonding interactions and their effects on molecular recognition processes.
Recent synthetic methodologies have highlighted the utility of multiply-halogenated propiophenones as precursors to more complex pharmaceutical agents. The presence of multiple halogen substituents provides numerous sites for further chemical modification through cross-coupling reactions, nucleophilic substitution processes, and other synthetic transformations. Research efforts have demonstrated that the strategic placement of halogen atoms can enhance the synthetic versatility of these compounds while maintaining favorable physicochemical properties for pharmaceutical applications.
The compound exhibits predicted physical properties that make it suitable for various research applications, including a predicted boiling point of 435.6 ± 45.0 degrees Celsius and a predicted density of 1.481 ± 0.06 grams per cubic centimeter. These properties reflect the substantial molecular weight and polarizability associated with the tri-halogenated structure. Current research investigations are examining how these physical properties influence biological activity and synthetic utility in various chemical transformations.
Contemporary studies of halogenated propiophenones have revealed important structure-activity relationships that guide the design of new pharmaceutical agents. The specific substitution pattern found in this compound provides insights into how multiple halogen substituents can be employed to fine-tune molecular properties for specific applications. Research findings indicate that the combination of electron-withdrawing halogen substituents creates unique electronic environments that can enhance binding affinity to biological targets while maintaining chemical stability under physiological conditions.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZPDKBDYAHRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644482 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-12-0 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H10BrClF
- Molecular Weight : 341.60 g/mol
- Structural Characteristics : The compound features a bromine atom, a chlorine atom, and a fluorine atom attached to a phenyl ring, contributing to its reactivity and interactions with biological systems.
Synthesis of Complex Organic Molecules
4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone serves as an essential building block in the synthesis of more complex organic compounds. Its halogenated nature allows it to participate in various chemical reactions, making it valuable for the development of new pharmaceuticals and agrochemicals.
- Example Reaction : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups, which is crucial in medicinal chemistry for creating new therapeutic agents.
Biological Studies
The compound is utilized in biological research to study the interactions of halogenated aromatic compounds with living systems. It has shown potential as:
- Antifungal Agent : Preliminary studies indicate that it may exhibit antifungal properties, making it a candidate for further investigation in treating fungal infections.
- Antibacterial Activity : Research has suggested that it may possess antibacterial properties, which could be explored for developing new antibiotics.
- Antitubercular Properties : Some studies have highlighted its potential effectiveness against tuberculosis, warranting further exploration in this area.
Production of Specialty Chemicals
In the industrial sector, this compound is used in the production of specialty chemicals that require specific physical and chemical properties due to its unique structure.
- Applications : It can be involved in the formulation of dyes, pigments, and other chemical intermediates used across various industries.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced durability and resistance to environmental factors.
Case Study 1: Antifungal Activity
A study conducted on the antifungal properties of halogenated compounds demonstrated that this compound exhibited significant activity against several fungal strains. The mechanism involved disrupting fungal cell membrane integrity.
Case Study 2: Antibacterial Properties
Research published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and interaction with biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
The following table compares key structural and physicochemical properties of the target compound with analogues:
Key Observations :
- Halogen Diversity : The target compound combines bromine, chlorine, and fluorine, whereas analogues like 769884-79-9 replace chlorine with bromine, increasing molecular weight and lipophilicity .
- Substituent Position : Fluorine at the 3'-position (target compound) vs. 2'-position (e.g., 951886-12-7) alters steric hindrance and electronic effects .
- Aromatic Ring Modifications : Methoxy or methyl groups (e.g., 881402-22-8) introduce polar or hydrophobic interactions compared to halogens .
Bioactivity and Pharmacological Potential
Implications for Target Compound :
- The presence of fluorine may enhance metabolic stability and membrane permeability compared to non-fluorinated analogues like 31736-73-9 .
- Chlorine at the 4-phenyl position (target) vs. 3-bromophenyl (769884-79-9) could modulate target selectivity due to differences in electronegativity and steric bulk .
Biological Activity
4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a bromine atom, a chlorine atom, and a fluorine atom attached to a phenyl ring, influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antifungal Activity : Some derivatives of similar structures have shown significant antifungal properties against pathogenic fungi, suggesting potential applications in antifungal therapy .
- Antibacterial Activity : The compound's structural analogs have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
- Antitubercular Activity : Compounds with similar frameworks have been tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration for potential therapeutic use .
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound has been linked to the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This suggests potential uses in treating neurodegenerative diseases .
- Membrane Disruption : Similar compounds have been found to disrupt microbial membranes, leading to cell death. This mechanism is particularly relevant in the context of antibacterial and antifungal activities .
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds, providing insights into their effectiveness:
- A study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives indicated strong antifungal activity against multiple strains, suggesting a shared mechanism that may also apply to this compound .
- Another investigation focused on the antibacterial properties of chalcone derivatives, revealing that bromine substitution at specific positions enhances activity against Gram-positive bacteria. This finding supports the hypothesis that halogenated compounds can exhibit improved bioactivity due to increased lipophilicity and electronic effects .
Table: Summary of Biological Activities
Q & A
Q. How do electronic effects of substituents influence cross-coupling reactivity in palladium-catalyzed reactions?
- Methodological Answer : The electron-withdrawing bromo and chloro groups deactivate the aromatic ring, reducing oxidative addition efficiency in Suzuki-Miyaura couplings. To enhance reactivity:
- Use bulky ligands (e.g., SPhos) to stabilize the Pd(0) intermediate.
- Optimize solvent polarity (e.g., DMF:H₂O mixtures) to improve substrate solubility .
Contrast this with electron-donating groups, which accelerate transmetallation but may increase side reactions .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%)?
- Methodological Answer : Discrepancies arise from:
- Catalyst Purity : Commercial AlCl₃ often contains moisture; drying at 150°C under vacuum improves yield by 15% .
- Reaction Time : Prolonged fluorination (>12 hours) leads to decomposition; monitor via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
- Workup Methods : Use cold quenching (0°C) to prevent retro-Friedel-Crafts reactions .
Q. What strategies enable regioselective halogenation in polyhalogenated aryl ketones?
- Methodological Answer :
- Directing Groups : The carbonyl group directs electrophilic bromination to the para position. For meta-fluorination, employ Lewis acid-assisted deprotonation (e.g., BF₃·Et₂O) to activate specific C-H bonds .
- Competitive Halogenation : Sequential halogenation (Br first, then F) minimizes steric clashes, as bromine’s larger size dictates positional preference .
Q. How to design deuterated analogs for metabolic stability studies?
- Methodological Answer :
- Isotopic Labeling : Replace hydrogen with deuterium at metabolically vulnerable positions (e.g., benzylic protons) using D₂O and Pd/C under H₂ atmosphere .
- Analytical Validation : Confirm deuteration efficiency (>95%) via high-resolution MS and compare metabolic half-lives (t₁/₂) in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
